

3-Methylcyclopentanol chemical properties and physical data

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylcyclopentanol

Cat. No.: B093247

[Get Quote](#)

3-Methylcyclopentanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclopentanol is a cyclic alcohol that exists as a mixture of cis and trans stereoisomers. This technical guide provides a comprehensive overview of its chemical properties and physical data, intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development. The document details the physicochemical properties, experimental protocols for their determination, and key chemical characteristics of **3-methylcyclopentanol**.

Chemical and Physical Data

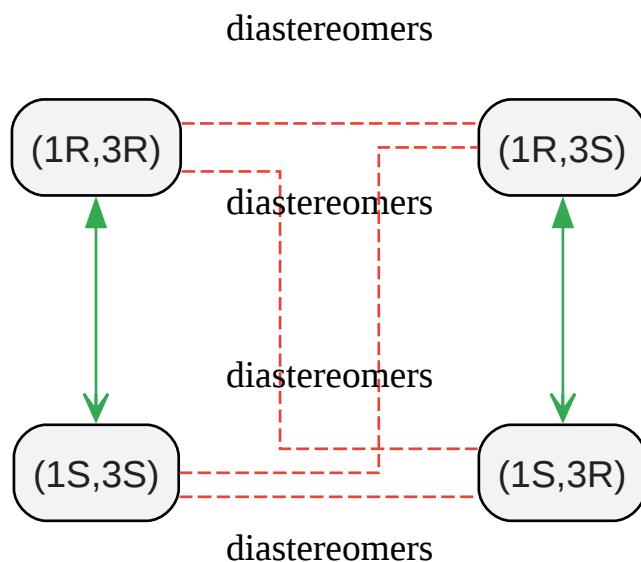
The physical and chemical properties of **3-methylcyclopentanol** are summarized in the tables below. It is important to note that many reported values are for a mixture of cis and trans isomers.

General Properties

Property	Value	Source(s)
Chemical Name	3-Methylcyclopentanol	[1]
Synonyms	3-methylcyclopentan-1-ol	[2] [3]
CAS Number	18729-48-1	[1] [2] [4]
Molecular Formula	C ₆ H ₁₂ O	[1] [2] [4]
Molecular Weight	100.16 g/mol	[1] [2] [3] [4]
Appearance	Clear, colorless liquid	[1]

Physicochemical Data

Property	Value	Conditions	Source(s)
Boiling Point	148-150 °C	760 mmHg	[2] [4] [5] [6]
Melting Point	-0.75 °C	(estimate)	[4] [6]
Density	0.91 g/mL	at 25 °C	[2] [4] [6]
Refractive Index	1.446	at 20 °C	[2] [4] [5] [6]
Flash Point	55 °C (131 °F)	closed cup	[4] [5]
pKa	15.32 ± 0.40	(Predicted)	[1] [4]
LogP	1.2	(Predicted)	[3]
Vapor Pressure	1.77 mmHg	at 25°C	[4]


Stereoisomerism

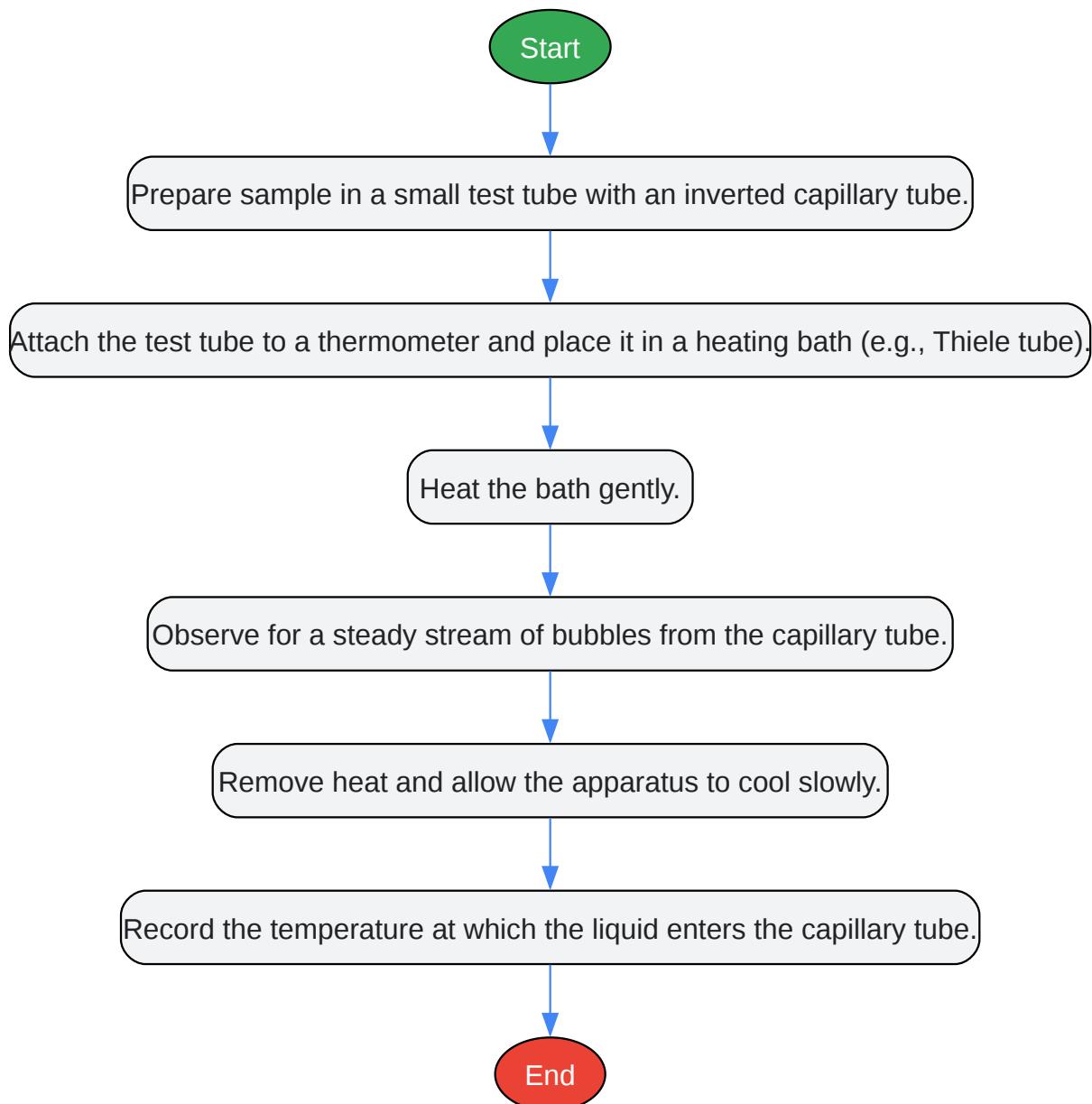
3-Methylcyclopentanol has two stereocenters, at carbon 1 (C1) and carbon 3 (C3), giving rise to four possible stereoisomers which exist as two pairs of enantiomers: the cis- and trans-diastereomers.[\[7\]](#)

- Cis-isomers: The hydroxyl (-OH) and methyl (-CH₃) groups are on the same side of the cyclopentane ring. The two cis-enantiomers are **(1R,3R)-3-methylcyclopentanol** and **(1S,3S)-3-methylcyclopentanol**.[\[7\]](#)

- Trans-isomers: The hydroxyl and methyl groups are on opposite sides of the ring. The two trans-enantiomers are **(1R,3S)-3-methylcyclopentanol** and **(1S,3R)-3-methylcyclopentanol**.^{[7][8]}

The stereochemistry of **3-methylcyclopentanol** and its derivatives is crucial in drug development, as different stereoisomers can exhibit distinct biological activities.^[7]

[Click to download full resolution via product page](#)


Stereoisomers of **3-Methylcyclopentanol**

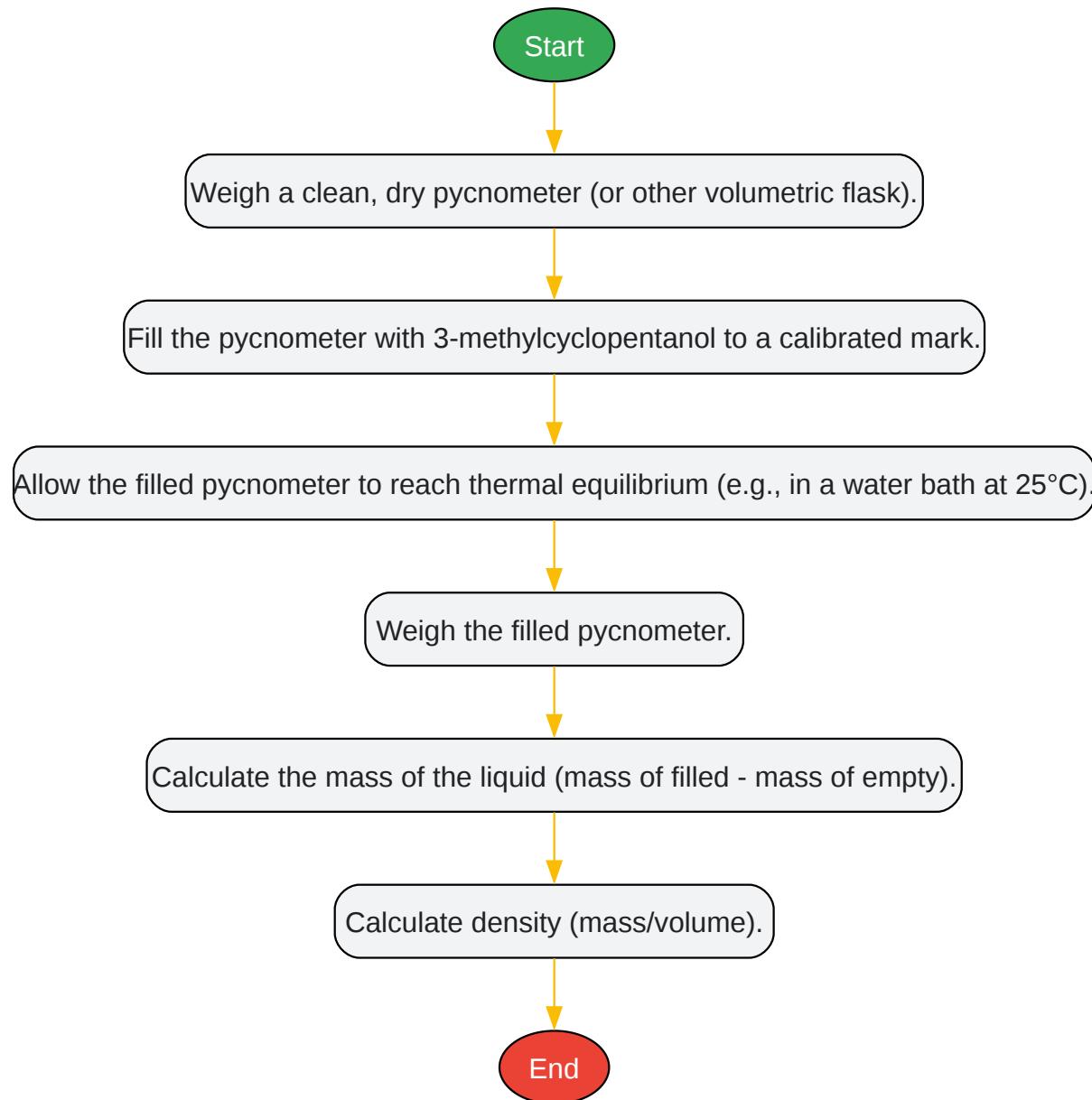
Experimental Protocols

While the exact primary literature detailing the experimental determination of every physical constant for **3-methylcyclopentanol** is not readily available in all cases, the following sections describe the standard methodologies for measuring these key properties.

Determination of Boiling Point (Capillary Tube Method)

This method is a common micro-scale technique for determining the boiling point of a liquid.

[Click to download full resolution via product page](#)


Workflow for Boiling Point Determination

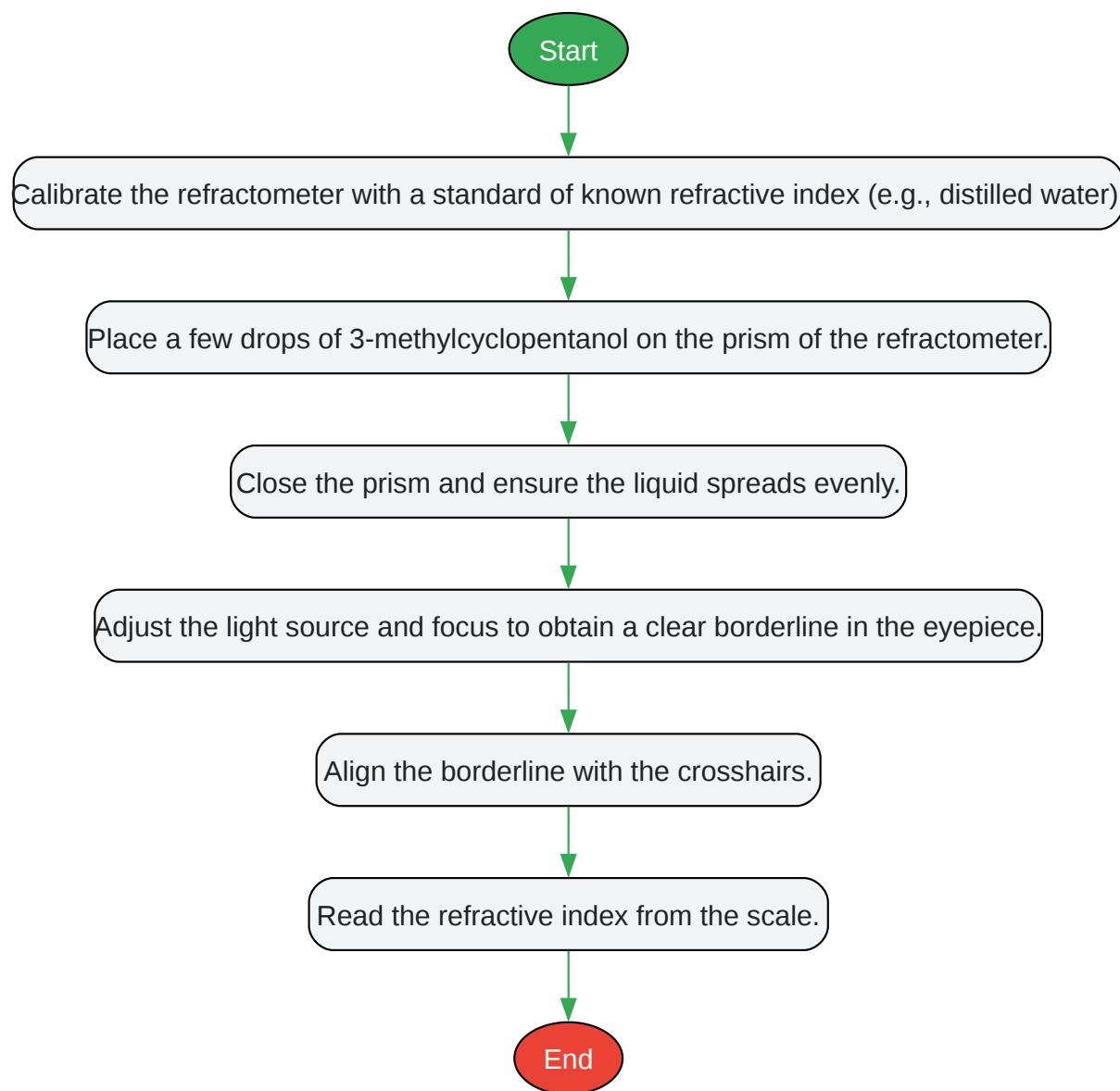
Procedure:

- A small amount of **3-methylcyclopentanol** is placed in a small test tube.
- A capillary tube, sealed at one end, is inverted and placed into the liquid.
- The test tube is attached to a thermometer and heated in a controlled manner, typically using a Thiele tube or an oil bath.
- As the temperature rises, the air trapped in the capillary tube expands and escapes as bubbles.
- Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube, indicating that the vapor pressure of the liquid is equal to the external pressure.
- The heat source is then removed, and the apparatus is allowed to cool.
- The boiling point is the temperature at which the liquid is drawn back into the capillary tube.

Determination of Density

The density of a liquid is typically determined by measuring its mass and volume.

[Click to download full resolution via product page](#)


Workflow for Density Measurement

Procedure:

- A calibrated volumetric flask, such as a pycnometer, is accurately weighed while empty.
- The pycnometer is filled with **3-methylcyclopentanol** up to the calibration mark.
- The filled pycnometer is placed in a constant temperature bath (e.g., at 25°C) to ensure the liquid is at the desired temperature.
- The filled pycnometer is weighed again.
- The mass of the **3-methylcyclopentanol** is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.
- The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Refractive Index

The refractive index is a measure of how light propagates through a substance and is a characteristic physical property. It is measured using a refractometer.

[Click to download full resolution via product page](#)

Workflow for Refractive Index Measurement

Procedure:

- The refractometer is calibrated using a standard substance with a known refractive index, such as distilled water.
- The prism of the refractometer is cleaned and a small sample of **3-methylcyclopentanol** is applied.
- The prism is closed, and the light source is adjusted to illuminate the sample.
- While looking through the eyepiece, the controls are adjusted to bring the boundary line between the light and dark fields into sharp focus.
- The boundary line is aligned with the center of the crosshairs.
- The refractive index is read from the instrument's scale. The measurement is temperature-dependent and is typically reported at 20°C.

Chemical Properties and Applications

Synthesis

3-Methylcyclopentanol can be synthesized through various methods, including the reduction of 3-methylcyclopentanone. Stereoselective synthesis methods are employed to obtain specific cis or trans isomers, which are often crucial for applications in medicinal chemistry. For instance, the reduction of 3-methylcyclopentanone with certain reducing agents can favor the formation of one diastereomer over the other.^[7]

Reactions

As a secondary alcohol, **3-methylcyclopentanol** undergoes typical reactions of this functional group, such as:

- Oxidation: Oxidation of **3-methylcyclopentanol** yields 3-methylcyclopentanone.
- Esterification: Reaction with carboxylic acids or their derivatives forms the corresponding esters.
- Dehydration: Acid-catalyzed dehydration leads to the formation of a mixture of alkenes, primarily 1-methylcyclopentene and 3-methylcyclopentene.^[9]

- Substitution: The hydroxyl group can be replaced by a halogen through reaction with reagents like hydrogen halides or thionyl chloride.[10]

Applications in Drug Development

3-Methylcyclopentanol and its derivatives are valuable building blocks in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The cyclopentane ring serves as a scaffold in the design of various therapeutic agents. For example, derivatives of cyclic alcohols are used in the synthesis of carbocyclic nucleoside analogues, which have shown potential antiviral and anticancer activities.[7][11] The methyl group can also influence the physicochemical and pharmacokinetic properties of a drug molecule.[12]

Conclusion

This technical guide has provided a detailed overview of the chemical and physical properties of **3-methylcyclopentanol**. The tabulated data, along with the described experimental protocols and chemical characteristics, offer a solid foundation for researchers and professionals working with this compound. The understanding of its stereochemistry and reactivity is particularly important for its application in the synthesis of new chemical entities with potential therapeutic value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. 3-METHYLCYCLOPENTANOL | 18729-48-1 [chemicalbook.com]
- 3. 3-Methylcyclopentanol, mixed isomers | C6H12O | CID 86785 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. (±)-3-methyl cyclopentanol ,mixture of isomers, 18729-48-1 [thegoodsentscompany.com]
- 6. chembk.com [chembk.com]

- 7. benchchem.com [benchchem.com]
- 8. (1R,3S)-3-methylcyclopentan-1-ol | C₆H₁₂O | CID 7788749 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 9. Solved Dehydration of 3-methylcyclopentanol yields a mixture | Chegg.com [chegg.com]
- 10. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Methylcyclopentanol chemical properties and physical data]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b093247#3-methylcyclopentanol-chemical-properties-and-physical-data\]](https://www.benchchem.com/product/b093247#3-methylcyclopentanol-chemical-properties-and-physical-data)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com